molecular formula C10H8F3NO B8730629 Oxazole, 4,5-dihydro-2-[4-(trifluoromethyl)phenyl]-

Oxazole, 4,5-dihydro-2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B8730629
M. Wt: 215.17 g/mol
InChI Key: CWIAOSJDTXVSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxazole, 4,5-dihydro-2-[4-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-14-5-6-15-9/h1-4H,5-6H2

InChI Key

CWIAOSJDTXVSSA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(trifluoromethyl)benzoyl chloride (4.6 mL, 31 mmol) was slowly added to a solution of 2-bromoethanamine hydrobromide (6.27 g, 30.6 mmol) and triethylamine (23 mL, 165 mmol) in dry DCM (150 mL) at 0° C. The reaction was stirred for 18 h, allowing the cooling bath to expire. The resulting mixture was filtered through a Buechner funnel and the filter cake was washed thoroughly with DCM. The collected filtrate was washed with water (100 mL), brine (75 mL), and dried (Na2SO4). The volume was reduced in vacuo to 5 mL and the resulting crystals were harvested. The remaining filtrate was again reduced in volume to provide a second crop of crystals to give a total of 4.8 g of 2-(4-(trifluoromethyl)phenyl)-4,5-dihydrooxazole. The combined crop of crystals were dissolved in CCl4 (200 mL) and the resulting solution was decanted away from a dark oily residue and was carried forward without further purification: LC/MS (m/z): 216.1 (MH+), tR=0.60 min.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Name
2-bromoethanamine hydrobromide
Quantity
6.27 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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